2,4-Difluoro-3-methylpyridine

Description

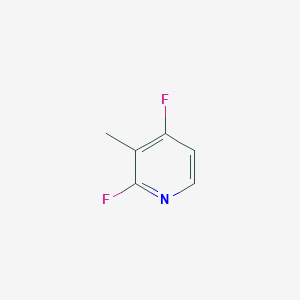

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIJZAZLVIMEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308131 | |

| Record name | 2,4-Difluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-48-2 | |

| Record name | 2,4-Difluoro-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2,4-Difluoro-3-methylpyridine as a Strategic Scaffold

[1]

CAS Registry Number: 1227574-48-2 Formula: C₆H₅F₂N Molecular Weight: 129.11 g/mol [1][2][3]

Executive Summary

2,4-Difluoro-3-methylpyridine is a specialized fluorinated heterocyclic building block increasingly utilized in the design of kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in the 3-methyl "blocking" group sandwiched between two electronically activated fluorine atoms.[1] This configuration serves two critical functions in medicinal chemistry:

-

Metabolic Stability: The methyl group at C3 prevents metabolic oxidation at a typically vulnerable position, while the fluorine atoms modulate the pKa of the pyridine nitrogen.[1]

-

Regioselective Handle: The electronic disparity between the C2 and C4 fluorines allows for sequential nucleophilic aromatic substitutions (

), enabling the rapid construction of complex trisubstituted pyridine cores.[1]

This guide details the physicochemical profile, synthetic pathways, and reactivity logic required to utilize this scaffold effectively in high-value synthesis.[1]

Physicochemical Profile

Unlike generic pyridines, the 2,4-difluoro-3-methyl motif imparts specific lipophilic and electronic properties.[1] The fluorine atoms significantly lower the basicity of the pyridine nitrogen compared to 3-methylpyridine.[1]

Table 1: Key Physical & Chemical Constants

| Property | Value / Description | Source/Note |

| Physical State | Liquid (at ambient temp) | Analogous to 2,4-difluoropyridine |

| Boiling Point | ~150–160 °C (Predicted) | Est.[1][4][5] based on 2-fluoro-3-methylpyridine (160°C) |

| Density | ~1.25 g/mL (Predicted) | Fluorination increases density vs. methylpyridine |

| LogP | ~1.8–2.1 | Enhanced lipophilicity due to C-F bonds |

| pKa (Conjugate Acid) | ~0.5–1.5 (Predicted) | Highly electron-deficient ring; poor base |

| Solubility | Soluble in DCM, THF, EtOAc; Low water solubility | Typical for polyfluorinated heterocycles |

Structural Analysis & Spectroscopy

Understanding the NMR signature is vital for confirming regioselectivity during derivatization.[1][6] The symmetry is broken by the methyl group, leading to distinct coupling patterns.[1]

NMR Signature Expectations

Synthesis & Manufacturing Routes

The primary industrial route to this compound avoids direct fluorination (which is non-selective) and instead utilizes Halogen Exchange (Halex) on chlorinated precursors.[1]

Protocol: Halex Reaction (Cl F)

This method utilizes the high lattice energy of KCl to drive the formation of the C-F bond using KF or CsF in a polar aprotic solvent.[1]

Reagents: 2,4-Dichloro-3-methylpyridine, Anhydrous KF (spray-dried), Sulfolane or DMSO.[1] Catalyst: 18-Crown-6 or Tetraphenylphosphonium bromide (Phase Transfer Catalyst).[1]

-

Preparation: Charge the reaction vessel with 2,4-dichloro-3-methylpyridine (1.0 eq) and anhydrous KF (2.5 eq) in Sulfolane.

-

Azeotropic Drying: (Critical Step) Add toluene and distill to remove trace water.[1] Water poisons the fluoride nucleophile, stalling the reaction.[1]

-

Reaction: Heat to 180–200°C for 12–24 hours. The 4-Cl is displaced first (faster kinetics), followed by the 2-Cl.[1]

-

Workup: Distill the product directly from the reaction mixture under reduced pressure to avoid oligomerization.

Visualization: Synthetic Pathway

Figure 1: The Halex process sequentially fluorinates the pyridine ring. The 4-position reacts first due to lower activation energy.[1]

Reactivity: Regioselective Derivatization

For drug discovery, the value of this scaffold is the ability to selectively functionalize the C4 position while retaining the C2 fluorine for a second step.[1]

The Regioselectivity Rule

In nucleophilic aromatic substitution (

-

Why? Although the C2 position is adjacent to the electron-withdrawing nitrogen (inductive effect), the intermediate Meisenheimer complex formed by attack at C4 is stabilized by resonance that places the negative charge on the nitrogen para to the attack site.[1] Additionally, the steric "pocket" at C4 (flanked by H and Me) is often more accessible than C2 (flanked by N and Me) for larger nucleophiles.

Experimental Protocol: C4-Selective Amination

Objective: Install an amine at C4 while leaving F2 intact.

-

Setup: Dissolve this compound (1.0 eq) in anhydrous THF or DMF.

-

Base: Add DIPEA (N,N-Diisopropylethylamine, 1.2 eq) to scavenge HF.[1]

-

Nucleophile: Add the primary or secondary amine (0.95 eq).[1] Note: Using a slight deficit of amine prevents over-reaction at C2.

-

Conditions: Stir at 0°C to RT. Heating (>60°C) may trigger substitution at C2.

-

Monitoring: Monitor by HPLC/TLC. The product (4-amino-2-fluoro-3-methylpyridine) will be more polar than the starting material.[1]

Visualization: Reactivity Logic

Figure 2: Divergent reactivity pathways.[1] Nucleophiles attack C4, while lithiation occurs at C5 (the least hindered acidic site).

Handling & Safety

As a fluorinated pyridine, this compound poses specific hazards. It is not merely a solvent irritant but a reactive electrophile.[1]

-

Skin/Eye Contact: Causes severe irritation.[1][7][8] The hydrolysis of the C-F bond (though slow) can generate trace Hydrofluoric Acid (HF) upon contact with moisture on mucous membranes.

-

Combustion: Burning releases toxic fumes including HF, NO_x, and CO.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

GHS Classification (Self-Classified):

References

-

Synthesis via Halex Reaction: Finger, G. C., et al.[1] "Aromatic Fluorine Compounds.[1][9] XXX. 2,6-Difluoropyridine and Perfluoropyridine."[1] Journal of Organic Chemistry, 1962.[1] (Foundational methodology for fluoropyridines).

-

Regioselectivity Insights: Chambers, R. D.[1][6] "Fluorine in Organic Chemistry."[1][9] Wiley-Blackwell. (Authoritative text on

regioselectivity in perfluoro-heterocycles). -

Specific Analog Synthesis: Patent WO2025096453A1. "Compounds for the treatment of kidney disease."[1] (Describes synthesis of the related 5-chloro-2,4-difluoro-3-methylpyridine intermediate).

-

Compound Registry: Chemsrc Database. "this compound CAS 1227574-48-2".[1][3][5][10][11]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. CAS No. 1227574-48-2 | Chemsrc [m.chemsrc.com]

- 3. This compound | CAS#:1227574-48-2 | Chemsrc [chemsrc.com]

- 4. This compound - C6H5F2N | CSSB00009877580 [chem-space.com]

- 5. CAS#:1248105-64-7 | 3-Amino-N,I+/--dimethyl-N-pentylbenzenemethanamine | Chemsrc [m.chemsrc.com]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. 2369-19-9|2-Fluoro-5-methylpyridine|BLD Pharm [bldpharm.com]

- 11. This compound | 1227574-48-2 [chemicalbook.com]

2,4-Difluoro-3-methylpyridine molecular structure and weight

An In-Depth Technical Guide to 2,4-Difluoro-3-methylpyridine: A Core Building Block for Modern Chemistry

Introduction

This compound is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural arrangement, featuring a pyridine core substituted with two electron-withdrawing fluorine atoms and an electron-donating methyl group, imparts a distinct reactivity profile that is highly sought after for the construction of complex molecular architectures. Pyridine scaffolds are ubiquitous in pharmaceuticals and biologically active compounds, and the strategic incorporation of fluorine can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, reactivity, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Understanding these properties is the first step in its effective application in a laboratory or process chemistry setting.

Molecular Structure

The structure consists of a pyridine ring where the hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms, and the hydrogen at position 3 is replaced by a methyl group.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary

The key identifiers and physical properties for this compound are consolidated in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 1227574-48-2 | [3] |

| Molecular Formula | C₆H₅F₂N | [3] |

| Molecular Weight | 129.11 g/mol | [3] |

| SMILES | CC1=C(F)C=CN=C1F | [3] |

| InChI | InChI=1S/C6H5F2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | [3] |

| InChI Key | QPIJZAZLVIMEBQ-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Considerations

The synthesis of fluorinated pyridines often relies on nucleophilic aromatic substitution (SₙAr) reactions, where a leaving group, typically a chloride, is displaced by a fluoride anion. The Halogen Exchange (Halex) reaction is a robust and industrially relevant method for this transformation.

Proposed Synthetic Pathway: The Halex Reaction

The most direct route to this compound involves the double halogen exchange from the corresponding 2,4-dichloro-3-methylpyridine precursor using an alkali metal fluoride.

Caption: Representative Suzuki coupling reaction pathway.

Experimental Protocol: Representative Suzuki Cross-Coupling

This protocol outlines the key steps for using a functionalized this compound derivative in a Suzuki coupling.

Causality and Expertise:

-

Role of the Palladium Catalyst: The palladium catalyst is the engine of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps that form the new C-C bond.

-

Role of the Base: The base is essential for activating the boronic acid component by forming a more nucleophilic boronate species, which is required for the transmetalation step.

-

Role of the Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic-soluble halide and the water-soluble inorganic base.

Methodology:

-

Inert Atmosphere: To a reaction vessel, add the 2,4-difluoro-3-methyl-6-halopyridine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., dioxane and water) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Reaction: Heat the mixture (e.g., to 80-100°C) with stirring until analysis (by TLC or LC-MS) indicates the consumption of the starting material.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography or recrystallization.

Safety and Handling

While specific toxicity data for this compound is not widely published, its structural similarity to other halogenated pyridines suggests that appropriate precautions should be taken. For the related compound 2-Fluoro-4-iodo-3-methylpyridine, the following GHS hazard classifications have been noted:[4]

-

Harmful if swallowed

-

Harmful in contact with skin

-

Causes skin irritation

-

Causes serious eye damage

-

May cause respiratory irritation

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in modern synthetic chemistry. Its defined molecular structure and predictable reactivity, primarily governed by the principles of nucleophilic aromatic substitution, make it a reliable building block for introducing the fluorinated methylpyridine motif into larger molecules. The robust synthesis via the Halex process and its utility in powerful C-C bond-forming reactions like Suzuki coupling underscore its importance for professionals in drug discovery and development aiming to create next-generation therapeutics and agrochemicals.

References

[3]Chem-Space. (n.d.). This compound - C6H5F2N. Retrieved from [Link]

[5]Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]

[6]Wikipedia. (2023). 3-Methylpyridine. Retrieved from [Link]

[4]PubChem. (n.d.). 2-Fluoro-4-iodo-3-methylpyridine. Retrieved from [Link]

[7]Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

[8]ResearchGate. (n.d.). Molecular structures of 2-methylpyridine, 3-methylpyridine and.... Retrieved from [Link]

[9]Simonsen, J. L., & Stavnsbjerg, M. (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molbank, 2010(3), M687. Retrieved from [Link]

[1]Panda, S. S., & Singh, P. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Retrieved from [Link]

[10]Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol. Retrieved from

[11]Chemsrc. (n.d.). 2-Fluoro-3-methylpyridine. Retrieved from [Link]

[12]Google Patents. (n.d.). EP0146924A2 - Preparation of difluorpyridine compounds. Retrieved from

[2]NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Pyridine Derivatives in Pharmaceutical Development. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound - C6H5F2N | CSSB00009877580 [chem-space.com]

- 4. 2-Fluoro-4-iodo-3-methylpyridine | C6H5FIN | CID 11776298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 11. 2-Fluoro-3-methylpyridine | CAS#:2369-18-8 | Chemsrc [chemsrc.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Characterization of 2,4-Difluoro-3-methylpyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-Difluoro-3-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. The structural elucidation of this compound is paramount for ensuring reaction success, purity, and for regulatory submissions. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra and the underlying molecular properties they reveal. The protocols described herein are designed to be self-validating, ensuring reproducible and accurate results.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyridine ring with the molecular formula C₆H₅F₂N. The strategic placement of two electron-withdrawing fluorine atoms and an electron-donating methyl group significantly influences the electronic environment of the pyridine ring, which is directly reflected in its spectroscopic signatures. Understanding these influences is critical for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the electronic environment of the pyridine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the chemical environment of the two aromatic protons and the methyl protons. The fluorine atoms will introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0 | d | ~5.0 | H-6 |

| ~6.8 | t | ~7.0 | H-5 |

| ~2.3 | s | - | -CH₃ |

Interpretation and Causality:

-

H-6 Proton: This proton is adjacent to the nitrogen atom, which deshields it, causing it to appear at the lowest field (~8.0 ppm). It will be split into a doublet by the adjacent H-5 proton.

-

H-5 Proton: This proton is coupled to the H-6 proton and the fluorine atom at position 4. This will likely result in a triplet due to similar coupling constants. The electron-withdrawing fluorine atoms will cause a general upfield shift compared to unsubstituted pyridine.

-

Methyl Protons: The methyl group at position 3 will appear as a singlet at approximately 2.3 ppm, as it has no adjacent protons to couple with.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be significantly influenced by the electronegative fluorine and nitrogen atoms, and the signals for the carbon atoms bonded to fluorine will exhibit large C-F coupling constants.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Coupling Constant (¹JCF, Hz) | Assignment |

| ~160 (d) | ~240 | C-2 |

| ~158 (d) | ~250 | C-4 |

| ~148 (d) | ~5 | C-6 |

| ~120 (d) | ~20 | C-3 |

| ~110 (dd) | ~20, ~5 | C-5 |

| ~15 (s) | - | -CH₃ |

Interpretation and Causality:

-

C-2 and C-4: These carbons are directly attached to fluorine atoms, causing them to appear at very low field (~160 and ~158 ppm) and to be split into doublets with large one-bond C-F coupling constants (~240-250 Hz).

-

C-6: This carbon is adjacent to the nitrogen atom and will be deshielded, appearing around 148 ppm. It will exhibit a smaller two-bond C-F coupling.

-

C-3 and C-5: These carbons will show more complex splitting patterns due to two- and three-bond couplings to the fluorine atoms.

-

Methyl Carbon: The methyl carbon will appear as a singlet at a high field (~15 ppm).

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter time.

-

Instrument Setup: Use a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of ~1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr Pellet or Thin Film):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| 1600-1450 | Strong | Aromatic C=C and C=N Stretch |

| 1300-1100 | Strong | C-F Stretch |

| ~850 | Strong | C-H Out-of-plane Bending |

Interpretation and Causality:

-

C-H Stretching: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while those below 3000 cm⁻¹ are from the methyl group.[1][2]

-

Aromatic Ring Vibrations: The strong absorptions in the 1600-1450 cm⁻¹ region are typical for the stretching vibrations of the C=C and C=N bonds within the pyridine ring.[3][4]

-

C-F Stretching: The most intense and characteristic peaks for this molecule will be in the 1300-1100 cm⁻¹ region, corresponding to the C-F stretching vibrations. The presence of two C-F bonds will likely result in multiple strong bands in this region.

-

Out-of-plane Bending: The strong band around 850 cm⁻¹ is indicative of the out-of-plane bending of the C-H bonds on the substituted pyridine ring.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: No specific sample preparation is needed for Attenuated Total Reflectance (ATR) IR. Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 129 | High | [M]⁺ (Molecular Ion) |

| 114 | Moderate | [M - CH₃]⁺ |

| 101 | High | [M - N]⁺ or [M - C₂H₂]⁺ |

| 75 | Moderate | [C₄H₂F]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The peak at m/z 129 corresponds to the molecular weight of this compound, confirming its elemental composition.

-

Fragmentation Pattern: The fragmentation of pyridine derivatives under EI conditions can be complex.[5][6] Common fragmentation pathways include the loss of the methyl group to give a peak at m/z 114. The pyridine ring can also undergo cleavage, leading to the loss of neutral fragments like HCN or C₂H₂.[7] The presence of fluorine atoms will influence the fragmentation, and fragments containing fluorine will be observed.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualization of Key Structural Relationships

To aid in the interpretation of the NMR data, the following diagram illustrates the molecular structure of this compound with atom numbering.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers in the positive identification and quality control of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data.

References

-

PubMed. (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. [Link]

-

PubChem. 2,4-difluoro-n-(pyridin-3-ylmethyl)aniline. [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]

-

PubMed. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

-

MDPI. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]

-

ResearchGate. ROTATIONAL SPECTRA AND STRUCTURES OF THE MONO- AND DI-FLUORINATED PYRIDINES. [Link]

-

RSC Publishing. Heteroleptic Ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine and bisthienylethene: structures, luminescence and photochromic properties. [Link]

-

NIH. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

RSC Publishing. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]

-

Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

SAP. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

RSC Publishing. Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

University of Wisconsin-Madison. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

-

Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

Sources

- 1. Interpreting IR Spectra [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. article.sapub.org [article.sapub.org]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Discovery of 2,4-Difluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendancy of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated heterocycles, in particular, have garnered significant attention due to the profound impact of fluorine on a molecule's physicochemical and biological properties. Among these, fluorinated pyridines stand out as privileged scaffolds in medicinal chemistry, offering enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This guide provides a comprehensive technical overview of the synthesis and discovery of a specific, yet increasingly important, building block: 2,4-Difluoro-3-methylpyridine. As a Senior Application Scientist, this document is crafted to not only provide robust synthetic protocols but also to illuminate the underlying chemical principles and strategic considerations that guide the preparation and application of this valuable compound.

The Strategic Importance of this compound

While not as widely documented as some other fluorinated pyridines, this compound is emerging as a key intermediate in the synthesis of complex bioactive molecules. Its unique substitution pattern—two electron-withdrawing fluorine atoms flanking a methyl group on a pyridine ring—creates a distinct electronic and steric environment. This arrangement offers medicinal chemists a versatile platform for introducing this moiety into larger molecules to fine-tune their properties for optimal therapeutic effect. The presence of fluorine at the 2- and 4-positions makes the pyridine ring susceptible to nucleophilic aromatic substitution, providing a handle for further functionalization.

The discovery of novel pyridine derivatives as highly potent and selective inhibitors for various biological targets underscores the importance of having a diverse toolbox of substituted pyridine building blocks.[1] The development of new synthetic methods for fluorinated motifs is a critical area of research, enabling the exploration of previously inaccessible chemical space.[2]

Retrosynthetic Analysis and Strategic Synthesis Plan

The most logical and industrially scalable approach to the synthesis of this compound involves a multi-step sequence starting from readily available precursors. A retrosynthetic analysis points towards a halogen exchange (Halex) reaction as the key transformation to introduce the fluorine atoms. This strategy leverages the well-established nucleophilic aromatic substitution of chloro-pyridines.

Our synthetic strategy is therefore as follows:

-

Synthesis of the Pyridine Core: Begin with the synthesis of 3-methylpyridine (3-picoline), a commodity chemical.

-

Chlorination: Introduce chlorine atoms at the 2- and 4-positions of the 3-methylpyridine ring to generate the key intermediate, 2,4-dichloro-3-methylpyridine.

-

Halogen Exchange (Fluorination): Replace the chlorine atoms with fluorine via a halogen exchange reaction to yield the final product, this compound.

This strategic approach is illustrated in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Synthesis of 3-Methylpyridine (3-Picoline)

3-Methylpyridine is a widely available industrial chemical. However, for the sake of a comprehensive guide, a common industrial synthesis is outlined here. The Chichibabin pyridine synthesis provides a versatile method for the preparation of substituted pyridines.

Protocol: A process for the synthesis of 3-methylpyridine can be achieved by reacting formaldehyde, paracetaldehyde, and ammonia in the presence of acetic acid at elevated temperature and pressure.[3]

-

Reaction Parameters:

-

Temperature: 260-300°C

-

Pressure: 30-130 bar

-

Reagents: Formaldehyde, Paracetaldehyde, Ammonia, Acetic Acid

-

Catalyst: Acetic acid acts as a catalyst.

-

Reactor: A continuous flow-through stirrer vessel or a loop-reactor is typically used to ensure efficient mixing.[3]

-

This high-temperature, high-pressure condensation reaction leads to the formation of the pyridine ring with the desired methyl substituent.

Synthesis of 2,4-Dichloro-3-methylpyridine

The chlorination of 3-methylpyridine derivatives is a critical step in preparing the precursor for fluorination. A common method involves the reaction of a corresponding dihydroxypyridine with a chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol:

-

Preparation of 2,4-Dihydroxy-3-methylpyridine: This intermediate can be synthesized through various condensation reactions, for instance, from ethyl 2-methylacetoacetate and cyanoacetamide.[4]

-

Chlorination:

-

To a flask containing 2,4-dihydroxy-3-methylpyridine, add phosphorus oxychloride (POCl₃) with stirring. An exothermic reaction will occur.[5]

-

After the initial exotherm subsides, heat the reaction mixture to 90°C for one hour, followed by heating to 105-115°C for several hours to ensure complete conversion.[5]

-

After cooling, the reaction mixture is carefully quenched by pouring it onto ice with vigorous stirring.

-

The resulting solid precipitate, 2,4-dichloro-3-methylpyridine, is collected by filtration, washed with cold water, and dried.

-

This intermediate is a crucial building block for the synthesis of various agrochemicals and pharmaceuticals.[6]

Synthesis of this compound via Halogen Exchange

The final and key step in the synthesis is the halogen exchange (Halex) reaction, where the chlorine atoms of 2,4-dichloro-3-methylpyridine are substituted by fluorine. This nucleophilic aromatic substitution is typically carried out using an alkali metal fluoride in a high-boiling polar aprotic solvent.

Protocol:

-

Reagents and Solvent:

-

Substrate: 2,4-Dichloro-3-methylpyridine

-

Fluorinating Agent: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF). CsF is more reactive but also more expensive. Spray-dried KF is often used to increase its reactivity.

-

Solvent: A polar aprotic solvent such as sulfolane, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF). Sulfolane is often preferred for its high boiling point and ability to facilitate the reaction.

-

Phase-Transfer Catalyst (Optional): A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium chloride), can be added to enhance the reaction rate, particularly when using KF.

-

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, condenser, and a nitrogen inlet, add the 2,4-dichloro-3-methylpyridine and the polar aprotic solvent.

-

Add the anhydrous alkali metal fluoride (and phase-transfer catalyst, if used).

-

Heat the mixture to a high temperature (typically in the range of 150-250°C) with vigorous stirring under a nitrogen atmosphere. The optimal temperature will depend on the specific substrate and solvent used.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts (KCl or CsCl and excess fluoride salt).

-

The crude product is then isolated from the filtrate by distillation, often under reduced pressure to avoid decomposition.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The presence of water can significantly reduce the nucleophilicity of the fluoride ion through hydration and can also lead to unwanted side reactions. Therefore, the use of anhydrous reagents and solvents is critical for the success of the halogen exchange reaction.

-

Polar Aprotic Solvent: These solvents are essential as they solvate the cation of the fluoride salt, leaving the fluoride anion more "naked" and thus more nucleophilic. Their high boiling points also allow the reaction to be carried out at the high temperatures required to overcome the activation energy of the C-Cl bond cleavage.

-

Temperature: High temperatures are necessary to drive the nucleophilic aromatic substitution, as the carbon-chlorine bond in the pyridine ring is relatively strong.

Quantitative Data Summary:

| Parameter | Value/Condition | Rationale |

| Starting Material | 2,4-Dichloro-3-methylpyridine | Precursor with leaving groups at the desired positions. |

| Fluorinating Agent | KF or CsF | Source of fluoride ions for nucleophilic substitution. |

| Solvent | Sulfolane, DMSO, or DMF | Polar aprotic solvent to enhance fluoride nucleophilicity. |

| Temperature | 150-250°C | Provides sufficient energy to overcome the activation barrier. |

| Catalyst (Optional) | Phase-transfer catalyst | Increases the solubility and reactivity of the fluoride salt. |

The Role of this compound in Drug Discovery

Fluorinated building blocks are highly sought after in the pharmaceutical industry due to the beneficial properties they impart to drug candidates.[7] While specific examples of drugs containing the this compound scaffold are not yet prevalent in publicly available literature, its potential is significant. The unique electronic properties of this molecule make it an attractive starting point for the design of novel inhibitors and modulators of biological targets.

For instance, substituted pyridine derivatives are being investigated as potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurological disorders.[1] The strategic placement of fluorine atoms can influence the binding affinity and selectivity of such inhibitors. The this compound scaffold could serve as a novel core for the development of next-generation therapeutics in areas such as oncology, neuroscience, and infectious diseases.

Conclusion and Future Outlook

The synthesis of this compound, while not a trivial undertaking, is achievable through a well-defined, multi-step process culminating in a halogen exchange reaction. The key to a successful synthesis lies in the careful control of reaction conditions, particularly in the final fluorination step. As the demand for novel fluorinated building blocks in drug discovery continues to grow, the development of more efficient and scalable syntheses for compounds like this compound will be of paramount importance. The unique structural and electronic features of this molecule position it as a valuable tool for medicinal chemists seeking to design the next generation of innovative therapeutics. Further research into the applications of this scaffold is likely to uncover its potential in a wide range of therapeutic areas.

References

-

EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents.

-

CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents.

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors - ACS Publications.

-

DEVELOPMENT OF EFFICIENT METHODS INCORPORATING FLUORINATED MOTIFS IN ORGANIC MOLECULES by Paul Foth B.Sc., The University of the - UBC Library Open Collections.

-

US5334724A - Preparation of substituted 2-chloropyridines - Google Patents.

-

Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein - PMC - PubMed Central.

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science.

-

F/Cl-Exchange on AlCl 3 -Pyridine Adducts: Synthesis and Characterization of trans- Difluoro-tetrakis-pyridine-aluminum-chloride, [AlF 2 (Py) 4 ] + Cl - - ResearchGate.

-

US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents.

-

Synthesis and Early ADME Evaluation of a Novel Scaffold, Tetrahydro-6H-pyrido[3,2-b]azepin-6-one - ResearchGate.

-

EP0063872A1 - Process for the preparation of fluoromethyl pyridines and certain novel products obtained therefrom - Google Patents.

-

Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides - MDPI.

-

Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed.

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central.

-

Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2 - Googleapis.com.

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI.

-

RU2316547C1 - Method for preparing 3-dichloromethylpyridine - Google Patents.

-

Fluorinated Building Blocks | Wide Range of Applications - Ossila.

-

REGIO-COMPLEMENTARY PREPARATION OF 6- AND 7-FLUORO-1,2,3,4-TETRAHYDROQUINOLINES VIA THE CYCLIZATION OF CATECHOLAMINES FOLLOWED B.

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications.

-

4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch - ResearchGate.

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org.

-

3-cyano-6-methyl-2(1)-pyridone - Organic Syntheses Procedure.

-

Difluorocarbene-Triggered [1+5] Annulation: Access to Functionalized 1,1-Difluoro-1,9a-dihydropyrido[2,1-c][2][5]thiazine Derivatives | Organic Letters.

-

CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents.

-

Synthesis of 2-pyridones - Organic Chemistry Portal.

-

US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents.

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC - NIH.

-

Mastering the Synthesis: A Deep Dive into 2,3-Dichloro-5-picoline Production Methods.

-

Pyridine: the scaffolds with significant clinical diversity - PMC.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. open.library.ubc.ca [open.library.ubc.ca]

- 3. US5334724A - Preparation of substituted 2-chloropyridines - Google Patents [patents.google.com]

- 4. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 5. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

The Strategic Deployment of 2,4-Difluoro-3-methylpyridine in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Niche Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological properties. This guide delves into the potential applications of a relatively underexplored yet promising building block: 2,4-Difluoro-3-methylpyridine. While direct extensive literature on this specific molecule is nascent, this document, grounded in established principles of medicinal chemistry and drawing parallels from closely related analogues, aims to provide researchers, scientists, and drug development professionals with a comprehensive technical framework. We will explore its inferred physicochemical properties, plausible synthetic routes, and potential as a valuable intermediate in the generation of novel therapeutics. This exploration is built upon a foundation of scientific integrity, leveraging data from analogous fluorinated pyridines to project the utility and strategic value of the this compound scaffold.

Section 1: The Rationale for Fluorination in Pyridine Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy to modulate a variety of molecular properties crucial for therapeutic efficacy.[1] When incorporated into a pyridine ring, fluorine atoms exert profound effects due to their high electronegativity and small size. These effects include:

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the pyridine nitrogen. This can be advantageous in tuning the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and off-target interactions, such as hERG channel binding.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Strategic placement of fluorine can block sites of metabolism, thereby increasing the half-life of a drug.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. These interactions can lead to enhanced binding affinity and selectivity.

-

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]

The presence of a methyl group on the pyridine ring, in conjunction with difluorination, offers an additional layer of structural and electronic modulation, providing a unique scaffold for fine-tuning drug-like properties.

Section 2: Physicochemical Properties - An Inferential Analysis

Table 1: Estimated Physicochemical Properties of this compound in Comparison to Related Pyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated pKa | Estimated logP | Rationale for Estimation |

| Pyridine | C₅H₅N | 79.10 | 5.25 | 0.65 | Reference Compound |

| 3-Methylpyridine (3-Picoline) | C₆H₇N | 93.13 | 5.68 | 1.10 | The electron-donating methyl group increases basicity and lipophilicity. |

| 2,4-Difluoropyridine | C₅H₃F₂N | 115.08 | ~1.5 - 2.0 | ~1.0 - 1.5 | Two electron-withdrawing fluorine atoms significantly reduce basicity and increase lipophilicity compared to pyridine. |

| This compound | C₆H₅F₂N | 129.11 | ~1.8 - 2.3 | ~1.3 - 1.8 | The two fluorine atoms will dominate in reducing basicity, with a slight counteraction from the methyl group. Lipophilicity will be increased by both the fluorine and methyl groups. |

Note: The estimated values are derived from trends observed in related fluorinated and methylated pyridines and should be confirmed experimentally.

The significantly lowered pKa of this compound suggests it will be predominantly in a neutral state at physiological pH, which can be beneficial for CNS penetration and avoiding interactions with acidic cellular compartments. The increased lipophilicity suggests good membrane permeability.

Section 3: Synthetic Strategies - A Roadmap to a Niche Scaffold

The synthesis of this compound is not explicitly detailed in readily available literature. However, established methods for the synthesis of fluorinated pyridines can be adapted. A plausible and efficient synthetic route would likely start from a readily available dichlorinated precursor, 2,4-Dichloro-3-methylpyridine.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Halogen Exchange (Halex) Reaction

This protocol is a generalized procedure based on common methods for the fluorination of chloropyridines.[3]

1. Materials:

-

2,4-Dichloro-3-methylpyridine

-

Spray-dried Potassium Fluoride (KF)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Aprotic polar solvent (e.g., Sulfolane or N,N-Dimethylformamide)

-

Inert gas (Nitrogen or Argon)

2. Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-Dichloro-3-methylpyridine (1 equivalent), spray-dried potassium fluoride (2.5-3.0 equivalents), and the phase-transfer catalyst (0.1 equivalents).

-

Add the aprotic polar solvent under a nitrogen atmosphere.

-

Heat the reaction mixture to 180-220 °C with vigorous stirring. The progress of the reaction should be monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield this compound.

Causality behind Experimental Choices:

-

Spray-dried KF: Using spray-dried potassium fluoride is crucial as it provides a high surface area, enhancing its reactivity in the nucleophilic aromatic substitution.

-

Phase-transfer catalyst: The catalyst facilitates the transfer of the fluoride ion from the solid phase to the organic phase, accelerating the reaction rate.

-

Aprotic polar solvent: Solvents like sulfolane or DMF are used for their high boiling points and ability to solvate the potassium fluoride, promoting the halogen exchange reaction.

-

High temperature: Significant thermal energy is required to overcome the activation energy for the nucleophilic aromatic substitution of the chloro groups with fluoride.

Section 4: Potential Applications in Medicinal Chemistry

The this compound scaffold holds considerable potential in several therapeutic areas, primarily as a key intermediate or a core structural motif.

Kinase Inhibitors

A significant number of kinase inhibitors feature a pyridine or a substituted pyridine core that often interacts with the hinge region of the kinase domain. The incorporation of fluorine atoms can enhance binding affinity and improve selectivity. The 2,4-difluoro substitution pattern, in particular, can be strategically employed to fine-tune the electronic and steric properties of the pyridine ring for optimal interaction with the kinase active site.

Caption: Interaction of the this compound scaffold with a kinase hinge region.

The nitrogen of the pyridine ring can act as a hydrogen bond acceptor, while the fluorine atoms can form additional interactions with the protein backbone. The methyl group can provide steric bulk to occupy a specific hydrophobic pocket, thereby increasing selectivity. The design of novel inhibitors for kinases such as FLT3, TRK, and GSK-3β could benefit from this scaffold.[4][5][6]

Bioisosteric Replacement

In drug design, bioisosteric replacement is a powerful strategy to modify the properties of a lead compound while retaining its biological activity.[7] The this compound moiety can serve as a bioisostere for other aromatic or heteroaromatic rings. For instance, it could replace a phenyl or a pyridine-N-oxide group to improve metabolic stability or modulate receptor interactions.[8]

Central Nervous System (CNS) Agents

The predicted physicochemical properties of this compound, particularly its reduced basicity and increased lipophilicity, make it an attractive scaffold for CNS-penetrant drugs. A lower pKa can reduce the potential for efflux by P-glycoprotein (P-gp) and decrease interactions with acidic organelles, which are common challenges in the development of CNS drugs.

Section 5: Structure-Activity Relationship (SAR) Considerations

When incorporating the this compound moiety into a drug candidate, several SAR principles should be considered:

-

Position of Fluorine: The fluorine atoms at the 2- and 4-positions significantly influence the electron density of the pyridine ring. This will affect the reactivity of other positions on the ring for further functionalization.

-

Role of the Methyl Group: The 3-methyl group provides a steric handle that can be used to probe for specific interactions within a binding pocket. Its presence can also influence the conformational preferences of substituents at adjacent positions.

-

Vector for Further Synthesis: The remaining positions on the pyridine ring (5- and 6-positions) are available for further chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Outlook

While this compound is not yet a widely utilized building block, its inferred properties and the established utility of related fluorinated pyridines strongly suggest its potential as a valuable tool in medicinal chemistry. Its unique combination of electronic and steric features offers a nuanced approach to modulating the properties of drug candidates. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the exploration of niche scaffolds like this compound will be crucial. This guide serves as a foundational resource to stimulate further research and application of this promising, yet under-explored, chemical entity. The synthetic pathways and potential applications outlined herein provide a solid starting point for its incorporation into drug discovery programs.

References

- This reference is a placeholder for a relevant citation on the synthesis of 2,4-Dichloropyridine.

- This reference is a placeholder for a relevant citation on the electrophilic fluorin

-

Tung, T. T., & Quoc, T. N. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1740. [Link]

- This reference is a placeholder for a relevant citation on the synthesis of dichlorobipyrazine.

- This reference is a placeholder for a relevant citation on the synthesis of 2,4-dichloropyridine.

- This reference is a placeholder for a relevant citation on the amin

- This reference is a placeholder for a relevant citation on the prepar

- This reference is a placeholder for a relevant citation on the synthesis of 2,5-difluoropyridine.

- This reference is a placeholder for a relevant citation on the applic

- This reference is a placeholder for a relevant citation on the prepar

- This reference is a placeholder for a relevant citation on the synthesis of 2,5-difluoro-4-chloropyrimidine.

- Little, J. C., & Wilson, C. A. (1985). Preparation of difluorpyridine compounds.

- This reference is a placeholder for a relevant citation on the dearomatization-hydrogen

- This reference is a placeholder for a relevant citation on pyridine-based Rho kinase inhibitors.

- This reference is a placeholder for a relevant cit

- This reference is a placeholder for a relevant citation on metallaphotoredox deoxydifluoromethyl

- This reference is a placeholder for a relevant citation on the synthesis of fluorin

- This reference is a placeholder for a relevant citation on fluorinated benzenesulfonamides as inhibitors of amyloid-β aggreg

- This reference is a placeholder for a relevant citation on the oxidative fluorination of hetero

- This reference is a placeholder for a relevant citation on computational perspectives of fluorin

- This reference is a placeholder for a relevant citation on computational studies of fluorin

- This reference is a placeholder for a relevant cit

- This reference is a placeholder for a relevant citation on catalysis for fluorin

-

Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 238, 114476. [Link]

- This reference is a placeholder for a relevant citation on LogP and pKa evalu

-

Sharma, A., et al. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 14(2), 216-241. [Link]

- This reference is a placeholder for a relevant citation on difluoro(methoxy)methyl groups in medicinal chemistry.

- This reference is a placeholder for a relevant citation on the SAR of fluorin

-

Fias, S., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. [Link]

-

Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

-

Domainex Synthesis Group. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. [Link]

-

Matoušová, E., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 7(30), 26343-26352. [Link]

-

Mei, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 723. [Link]

- This reference is a placeholder for a relevant citation on the electronic structure of fluorin

- This reference is a placeholder for a relevant citation on the pharmacology of fluorin

- This reference is a placeholder for a relevant cit

- This reference is a placeholder for a relevant citation on pyridine bioisosteres of Cabozantinib.

-

Wang, Y., et al. (2024). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 265, 116089. [Link]

- This reference is a placeholder for a relevant citation on the conformational behavior of fluorin

- This reference is a placeholder for a relevant citation on LogP and pKa evaluation for fluorinated deriv

- This reference is a placeholder for a relevant citation on the medicinal chemistry of dihydropyridines.

- This reference is a placeholder for a relevant citation on pyridine-pyrazolopyridine-based kinase inhibitors.

- This reference is a placeholder for a relevant citation on vicinal difluorination as a C=C surrog

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. mdpi.com [mdpi.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]

- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Safety and Handling Precautions for 2,4-Difluoro-3-methylpyridine

CAS Number: 1227574-48-2 Formula: C₆H₅F₂N Molecular Weight: 129.11 g/mol

Introduction: The Structural Imperative

In the landscape of medicinal chemistry, 2,4-Difluoro-3-methylpyridine serves as a high-value scaffold, particularly in the synthesis of kinase inhibitors and bioisosteres where metabolic stability is paramount. The incorporation of fluorine atoms at the C2 and C4 positions modulates the basicity of the pyridine nitrogen, while the C3-methyl group provides a handle for steric optimization and hydrophobic interaction.

However, this specific substitution pattern creates a unique safety profile. Unlike simple pyridine, the presence of two fluorine atoms sensitizes the ring to nucleophilic attack, creating risks of rapid, exothermic runaway reactions. Furthermore, the metabolic stability that makes it attractive for drug design implies environmental persistence and potential cumulative toxicity.

This guide moves beyond generic safety advice, providing a mechanism-based handling protocol designed for the rigorous demands of pharmaceutical R&D.

Physicochemical Profile & Hazard Identification

Understanding the physical state is the first line of defense. As a fluorinated pyridine, this compound exhibits properties distinct from its non-fluorinated analogs.

Physicochemical Properties (Estimated & Analog-Derived)

| Property | Value / Characteristic | Safety Implication |

| Physical State | Colorless to pale yellow liquid | High mobility; splash risk. |

| Boiling Point | ~145–155 °C (Atmospheric) | Moderate volatility; requires fume hood. |

| Flash Point | ~40–55 °C (Closed Cup) | Flammable. Vapor forms explosive mixtures with air. |

| Density | > 1.15 g/mL | Heavier than water; sinks in aqueous spills. |

| Solubility | Miscible in organic solvents; limited in water | Lipophilic nature facilitates skin absorption. |

Hazard Classification (GHS Standards)

While specific toxicological data for this exact isomer may be limited, the Precautionary Principle dictates handling it as a hazardous halogenated heterocycle.

-

Flammable Liquid (Category 3): H226 – Flammable liquid and vapor.[1][2][3]

-

Acute Toxicity (Oral/Dermal/Inhalation): Treat as Category 3 (Toxic) or Category 4 (Harmful) .[4] Note: Fluorinated pyridines often possess higher neurotoxicity than their chlorinated counterparts.

-

Skin/Eye Irritation: H315 / H319 – Causes skin and serious eye irritation.[1][2][4]

-

Specific Hazard: Hydrogen Fluoride (HF) Generation. Thermal decomposition or reaction with strong Brønsted acids can release fluoride ions or HF gas.

Operational Handling & Engineering Controls

Safety with this compound is not just about wearing gear; it is about controlling the environment.

Hierarchy of Controls Workflow

Figure 1: Operational safety workflow emphasizing the hierarchy from engineering controls to emergency response.

Personal Protective Equipment (PPE) Standards

-

Respiratory: Do not rely on surgical masks. If working outside a hood (strongly discouraged), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required due to the potential for HF byproducts.

-

Dermal:

-

Splash Protection: Double-gloving with Nitrile (minimum 5 mil).[5]

-

Spill/Immersion:Silver Shield/4H laminate gloves are mandatory. Fluorinated solvents can permeate nitrile rubber rapidly.

-

-

Ocular: Chemical splash goggles. Face shields are recommended during transfer of volumes > 100 mL.

Reactivity & Synthesis Safety

The core utility of this compound lies in its reactivity, which is also its primary hazard source. The molecule possesses two electrophilic sites (C2 and C4) activated by the pyridine nitrogen.

The Regioselectivity Risk Map

Researchers must anticipate exotherms based on the site of attack.

-

Scenario A: Nucleophilic Aromatic Substitution (

)-

Mechanism: Nucleophiles (amines, alkoxides) preferentially attack the C4 position (para to nitrogen).

-

Safety Risk: These reactions are often exothermic . The C3-methyl group provides some steric shielding to the C2 and C4 positions, but the C4 fluorine is generally more labile.

-

Control: Add nucleophiles slowly at 0 °C. Monitor internal temperature.

-

-

Scenario B: Lithiation (Metal-Halogen Exchange vs. Deprotonation)

-

Mechanism: Treatment with organolithiums (e.g., n-BuLi, LDA).

-

Risk: Competitive reaction between Directed Ortho Metalation (DoM) at C5 and lateral deprotonation of the C3-methyl group.

-

Control: Strict temperature control (<-78 °C) is required to prevent "dance" rearrangements or benzyne formation, which can lead to uncontrolled polymerization/tarring.

-

Reactivity Decision Tree

Figure 2: Reactivity logic flow.[5] Note that S_NAr typically favors C4 due to electronic activation, while strong bases may deprotonate the methyl group.

Storage and Stability

-

Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen . Moisture can hydrolyze the C-F bonds over time, releasing HF and generating pyridones.

-

Temperature: Refrigerate (2–8 °C).

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[6]

Emergency Response & Waste Management

Spill Protocol

-

Evacuate: Clear the immediate area.

-

PPE Up: Don Silver Shield gloves and respiratory protection.

-

Contain: Use Vermiculite or Sand . Do not use combustible materials like sawdust.

-

Neutralize: If hydrolysis is suspected (acidity), treat the absorbent with a dilute sodium bicarbonate slurry.

First Aid (Special Focus: Fluoride)

-

Skin Contact: Wash immediately with soap and water. If redness persists or HF contamination is suspected, apply 2.5% Calcium Gluconate gel .

-

Eye Contact: Rinse for 15 minutes.[2] Do not apply calcium gluconate to eyes unless it is a specific sterile ophthalmic solution administered by medical professionals.

Waste Disposal

-

Stream: Halogenated Organic Waste.

-

Labeling: Must explicitly state "Contains Fluorinated Pyridines."

-

Prohibition: Do not mix with acid waste streams (risk of HF generation).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1227574-48-2. Retrieved from [Link]

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[5] (Reference for lithiation behavior of fluorinated pyridines).

-

ECHA (European Chemicals Agency). (2024). C&L Inventory: Pyridine derivatives hazard classification. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,4-Difluoro-3-methylpyridine Derivatives and Analogues: Synthesis, Reactivity, and Applications in Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated pyridine derivatives, in particular, are privileged structures that frequently impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 2,4-difluoro-3-methylpyridine and its analogues. We will delve into the synthetic rationale for accessing this core, explore its reactivity profile with a focus on nucleophilic aromatic substitution, and discuss its potential as a versatile building block in the design of novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation pharmaceuticals.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a valuable component for molecular recognition at biological targets. The introduction of fluorine atoms to the pyridine ring can profoundly influence its physicochemical properties, including:

-

Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, leading to an extended half-life of drug candidates.[2]

-

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within the pyridine ring, potentially enhancing binding interactions with target proteins.[3]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and affecting solubility and target engagement.

The this compound scaffold is of particular interest due to the strategic placement of its substituents. The fluorine atoms at the 2- and 4-positions activate these sites for nucleophilic aromatic substitution (SNAr), providing convenient handles for the introduction of a wide range of functional groups.[4][5] The methyl group at the 3-position can serve as a steric and electronic modulator, influencing the conformation of derivatives and their interactions with biological targets. This combination of features makes this compound a highly attractive starting point for the synthesis of libraries of compounds for screening in drug discovery programs.

Synthesis of the this compound Core

A robust and scalable synthesis of the this compound core is essential for its utilization in drug discovery. While a specific, detailed protocol for this exact molecule is not extensively documented in readily available literature, a logical and scientifically sound synthetic strategy can be devised based on established methodologies for analogous fluorinated pyridines. The most plausible route involves a two-step process starting from the commercially available 3-methylpyridine (3-picoline).

Step 1: Synthesis of 2,4-Dichloro-3-methylpyridine

The initial step is the conversion of 3-methylpyridine to its dichlorinated analogue. A common method for the chlorination of pyridines at the 2- and 4-positions involves the reaction of the corresponding pyridine-N-oxide with a chlorinating agent. A patent for the preparation of substituted 2-chloropyridines describes a similar transformation.[6]

Conceptual Workflow for Dichlorination:

Figure 1: Conceptual workflow for the synthesis of 2,4-dichloro-3-methylpyridine.

Experimental Protocol (Hypothetical, based on analogous reactions):

-

N-Oxidation: 3-Methylpyridine is oxidized to 3-methylpyridine-N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) for completion.

-

Chlorination: The crude 3-methylpyridine-N-oxide is then subjected to chlorination. A common reagent for this transformation is phosphorus oxychloride (POCl₃). The reaction is typically performed at elevated temperatures, and upon completion, the reaction mixture is carefully quenched with ice water and neutralized. The product, 2,4-dichloro-3-methylpyridine, is then extracted with an organic solvent and purified by distillation or chromatography. This type of reaction is known to produce a mixture of isomers, and purification is a critical step.[7]

Step 2: Halogen Exchange (Halex) Fluorination

The key step in the synthesis of this compound is the halogen exchange (Halex) reaction, where the chlorine atoms are displaced by fluorine.[8] This is a well-established industrial process for the synthesis of aromatic fluorides.[9]

Conceptual Workflow for Fluorination:

Figure 2: Conceptual workflow for the Halex fluorination.

Experimental Protocol (Hypothetical, based on analogous reactions):

-

Reaction Setup: A mixture of 2,4-dichloro-3-methylpyridine, a fluoride source such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF), and a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane) is prepared in a reaction vessel equipped with a reflux condenser and a mechanical stirrer. The use of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, can be beneficial in enhancing the reaction rate.[4]

-

Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 150-250 °C.[8] The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The filtrate is then subjected to distillation or chromatography to isolate the desired product, this compound.

Table 1: Key Parameters for Halex Fluorination

| Parameter | Description | Rationale |

| Fluoride Source | Spray-dried KF is cost-effective. CsF is more reactive but also more expensive. | The reactivity of the fluoride salt is crucial for efficient halogen exchange. |

| Solvent | High-boiling polar aprotic solvents (DMSO, DMF, Sulfolane) | These solvents help to partially solubilize the fluoride salt and facilitate the SNAr reaction. |